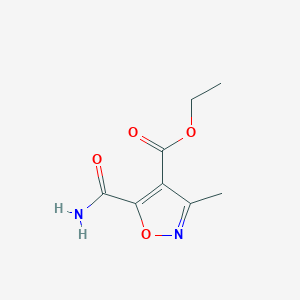
Ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound with significant importance in medicinal chemistry and organic synthesis. This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of the carbamoyl and carboxylate groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 3-amino-3-methylbutanoate with diethyl oxalate under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of drugs with antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways. These interactions contribute to its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
- Ethyl 3-methyl-1,2-oxazole-4-carboxylate
- Ethyl 5-carbamoyl-1,2-oxazole-4-carboxylate
- Ethyl 3-methyl-1,2-oxazole-5-carboxylate
Comparison: Ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate is unique due to the presence of both carbamoyl and carboxylate groups on the oxazole ring. This structural feature enhances its reactivity and versatility in chemical synthesis compared to similar compounds .
Properties
CAS No. |
106584-67-2 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-3-13-8(12)5-4(2)10-14-6(5)7(9)11/h3H2,1-2H3,(H2,9,11) |
InChI Key |
JLTMIMCKRPAGDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















